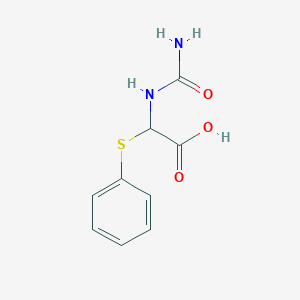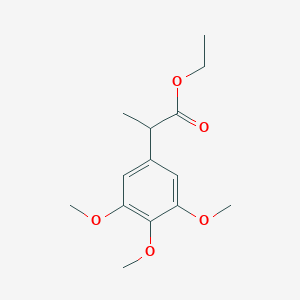
Silicic acid;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Silicic acid;hydrate can be synthesized through the reaction of silicon tetrachloride with water, resulting in the formation of silicic acid and hydrochloric acid. The reaction is as follows: [ \text{SiCl}_4 + 4 \text{H}_2\text{O} \rightarrow \text{Si(OH)}_4 + 4 \text{HCl} ]
Another method involves the hydrolysis of tetraethyl orthosilicate (TEOS) in the presence of water and a catalyst, typically an acid or base . The reaction conditions include controlled temperature and pH to ensure the formation of silicic acid.
Industrial Production Methods
Industrial production of this compound often involves the extraction of silica from natural sources such as quartz sand. The silica is then treated with sodium hydroxide to form sodium silicate, which is subsequently acidified to produce silicic acid . This process is conducted at high temperatures to ensure the complete conversion of silica to silicic acid.
Analyse Chemischer Reaktionen
Types of Reactions
Silicic acid;hydrate undergoes various chemical reactions, including:
Polymerization: Silicic acid molecules readily condense to form polymeric chains, rings, sheets, or three-dimensional networks.
Dehydration: Upon heating, silicic acid dehydrates to form silica gel, a hard translucent substance with atomic-scale pores.
Reaction with Molybdate: Silicic acid reacts with molybdate anions to form yellow silicomolybdate complexes, which are used to titrate the silicon content in water solutions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and molybdate anions. Reaction conditions typically involve controlled temperature and pH to ensure the desired product formation.
Major Products Formed
The major products formed from reactions involving this compound include silica gel, silicomolybdate complexes, and various polymeric forms of silicic acid .
Wissenschaftliche Forschungsanwendungen
Silicic acid;hydrate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of silicic acid;hydrate involves its ability to polymerize and form various structures, including chains, rings, and networks. These structures interact with molecular targets such as proteins and enzymes, influencing biological processes and material properties . In drug delivery, silicic acid nanoparticles can encapsulate drugs and release them in a controlled manner, enhancing therapeutic efficacy .
Vergleich Mit ähnlichen Verbindungen
Silicic acid;hydrate can be compared with other similar compounds such as:
Calcium Silicate Hydrate: Used in cement and concrete, known for its binding properties.
Metasilicic Acid: Another form of silicic acid with the formula H₂SiO₃, known for its polymeric structures.
Disilicic Acid: A compound with the formula H₂Si₂O₅, forming complex polymers.
This compound is unique due to its ability to form a wide range of polymeric structures and its role in both biological and industrial applications.
Eigenschaften
Molekularformel |
H6O5Si |
|---|---|
Molekulargewicht |
114.13 g/mol |
IUPAC-Name |
silicic acid;hydrate |
InChI |
InChI=1S/H4O4Si.H2O/c1-5(2,3)4;/h1-4H;1H2 |
InChI-Schlüssel |
NGHMEZWZOZEZOH-UHFFFAOYSA-N |
Kanonische SMILES |
O.O[Si](O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[S(R)]-N-[(1R)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14759384.png)
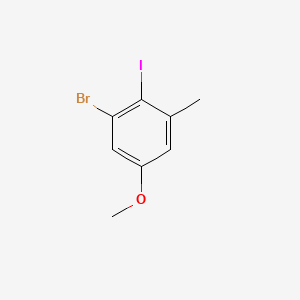
![3-{[3-Hydroxy-2-(3-hydroxyphenyl)propanoyl]oxy}-8-methyl-8-(propan-2-yl)-8-azoniabicyclo[3.2.1]octane](/img/structure/B14759395.png)



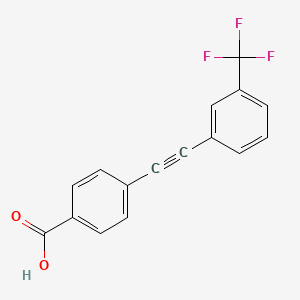
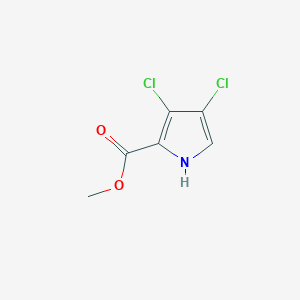
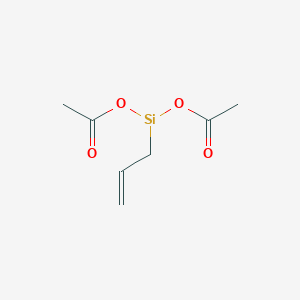
![(3aS,8aS)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B14759431.png)


